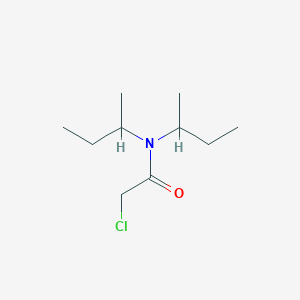

N,N-di-sec-butyl-2-chloroacetamide

CAS No.: 32322-33-1

Cat. No.: VC2009633

Molecular Formula: C10H20ClNO

Molecular Weight: 205.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32322-33-1 |

|---|---|

| Molecular Formula | C10H20ClNO |

| Molecular Weight | 205.72 g/mol |

| IUPAC Name | N,N-di(butan-2-yl)-2-chloroacetamide |

| Standard InChI | InChI=1S/C10H20ClNO/c1-5-8(3)12(9(4)6-2)10(13)7-11/h8-9H,5-7H2,1-4H3 |

| Standard InChI Key | OATNNNLJLRYGDZ-UHFFFAOYSA-N |

| SMILES | CCC(C)N(C(C)CC)C(=O)CCl |

| Canonical SMILES | CCC(C)N(C(C)CC)C(=O)CCl |

Introduction

Chemical Identity and Structural Properties

N,N-di-sec-butyl-2-chloroacetamide is a chlorinated aliphatic amide with two secondary butyl groups attached to the nitrogen atom. It is characterized by the following identifiers and properties:

| Property | Value |

|---|---|

| CAS Registry Number | 32322-33-1 |

| Molecular Formula | C10H20ClNO |

| Molecular Weight | 205.72 g/mol |

| IUPAC Name | N,N-di(butan-2-yl)-2-chloroacetamide |

| Standard InChI | InChI=1S/C10H20ClNO/c1-5-8(3)12(9(4)6-2)10(13)7-11/h8-9H,5-7H2,1-4H3 |

| SMILES Notation | CCC(C)N(C(C)CC)C(=O)CCl |

The molecular structure features a chloroacetamide moiety with two secondary butyl groups attached to the nitrogen atom, creating a tertiary amide arrangement . The presence of the chloromethyl group adjacent to the carbonyl creates an electrophilic center that contributes to the compound's reactivity profile, particularly in nucleophilic substitution reactions.

Physical and Chemical Properties

The physical and chemical properties of N,N-di-sec-butyl-2-chloroacetamide significantly influence its behavior in various applications and synthesis procedures. Based on available data, the compound exhibits the following properties:

Physical State and Appearance

While specific data on the physical appearance of N,N-di-sec-butyl-2-chloroacetamide is limited in the literature, related chloroacetamide compounds are typically colorless to pale yellow liquids or low-melting solids.

Solubility and Chemical Behavior

The compound shows typical amide solubility characteristics, with likely solubility in organic solvents such as dichloromethane, chloroform, and various alcohols. Due to its chloroacetamide functional group, it can participate in various chemical reactions:

-

Nucleophilic substitution reactions involving the displacement of the chlorine atom

-

Hydrolysis under acidic or basic conditions

-

Potential reactivity as an alkylating agent in biological systems

| Supplier | Location | Product Catalog |

|---|---|---|

| Enamine | Ukraine | Available in research quantities |

| Ryan Scientific, Inc. | United States | Available in research quantities |

| VulcanChem | Not specified | Available in research quantities |

| Sigma-Aldrich | Global | Available through Enamine partnership |

The compound appears to be primarily marketed for research and development purposes rather than large-scale industrial applications .

Chloroacetamide compounds generally exhibit moderate to high toxicity, particularly in oral exposure scenarios. For reference, the parent compound chloroacetamide has the following acute toxicity values:

| Test Animal | Acute Oral LD50 |

|---|---|

| Mice | 150-155 mg/kg |

| Rats | 70-138 mg/kg |

| Dogs | 31 mg/kg |

| Rabbits | 122 mg/kg |

While these values cannot be directly extrapolated to N,N-di-sec-butyl-2-chloroacetamide, they suggest caution when handling chloroacetamide derivatives .

Analytical Methods and Characterization

Various analytical techniques can be employed for the identification and characterization of N,N-di-sec-butyl-2-chloroacetamide.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for confirming structure through characteristic signals for:

-

Secondary butyl groups

-

Chloromethyl protons

-

Amide carbonyl carbon

-

-

Infrared (IR) Spectroscopy: Key bands would include:

-

Amide C=O stretching (~1650 cm⁻¹)

-

C-N stretching

-

C-Cl stretching

-

-

Mass Spectrometry: Molecular ion peak at m/z 205 and characteristic fragmentation patterns

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for purity determination and quantitative analysis of N,N-di-sec-butyl-2-chloroacetamide in various matrices.

Related Research and Comparative Studies

While research specifically focused on N,N-di-sec-butyl-2-chloroacetamide is limited, studies involving related chloroacetamide compounds provide insights into potential properties and applications.

Structure-Activity Relationships

Structure-activity relationship studies involving chloroacetamide compounds have examined:

-

The effects of different N-substitution patterns on reactivity

-

The potential of chloroacetamide compounds as covalent enzyme inhibitors

-

The relationship between structure and biological activity

For example, research on SARS-CoV-2 Mpro inhibitors found that "several chloroacetamide-based compounds targeting Cys145 are potent inhibitors," with varying efficacies depending on substitution patterns .

Environmental Considerations

Studies examining the environmental impacts of chloroacetamide compounds have found:

-

Potential chronic toxicity from chloroacetamide metabolites

-

Effects on early life stages of aquatic organisms

-

Growth inhibition in exposed organisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume